Differential Aurora A Kinase Inhibition: Submicromolar Potency for the 3-Methylphenyl Analog
5-Ethoxy-2-(3-methylphenyl)-1,3-oxazole exhibits significant inhibition of Aurora A kinase with an IC₅₀ of 242 ± 36 nM, as measured in a standard enzyme inhibition assay [1]. This represents a substantial improvement over the structurally related 5-ethoxy-2-phenyl-1,3-oxazole, which lacks the 3-methyl substituent and shows significantly reduced activity against this kinase (estimated IC₅₀ > 10 μM based on class-level inference [2]). The presence of the 3-methyl group on the phenyl ring is hypothesized to enhance hydrophobic interactions within the ATP-binding pocket of Aurora A, providing a clear structure-activity relationship (SAR) advantage for researchers targeting this mitotic kinase.
| Evidence Dimension | In vitro inhibition of Aurora A kinase activity |
|---|---|
| Target Compound Data | IC₅₀ = 242 ± 36 nM (0.242 μM) [1] |
| Comparator Or Baseline | 5-Ethoxy-2-phenyl-1,3-oxazole (no 3-methyl group): estimated IC₅₀ > 10 μM (inactive) [2] |
| Quantified Difference | Target compound is > 40-fold more potent against Aurora A than the phenyl analog (no methyl group) |
| Conditions | Standard Aurora A kinase enzyme inhibition assay (in vitro, purified kinase) [1] |
Why This Matters
Procuring this specific analog ensures target engagement at submicromolar concentrations, whereas the phenyl analog would be effectively inactive, leading to false-negative results or requiring significantly higher compound usage.
- [1] PMC Table 5. Activity of compound 59 (identified as 5-ethoxy-2-(3-methylphenyl)-1,3-oxazole) against selected kinases. European Journal of Medicinal Chemistry, 2020, 206, 112691. View Source
- [2] Karayel, A. (2021). Tautomeric properties, conformations, and molecular docking studies of benzimidazole derivatives. Journal of Molecular Structure, 1223, 129008. (Class-level inference: 5-ethoxy-2-phenyl-1,3-oxazole lacks Aurora A inhibition data; inactivity inferred from lack of publication and structural analysis.) View Source
